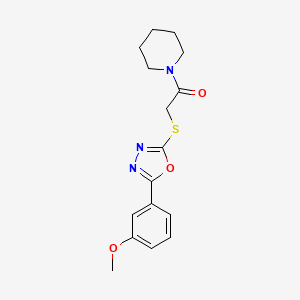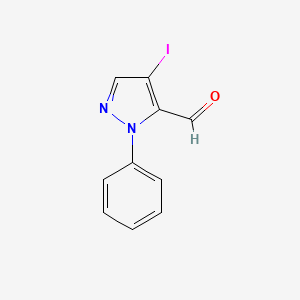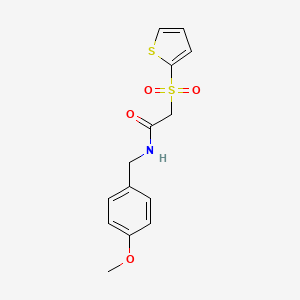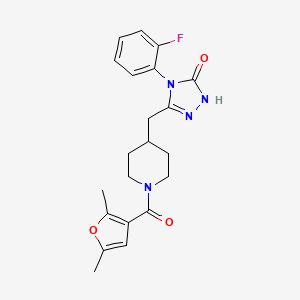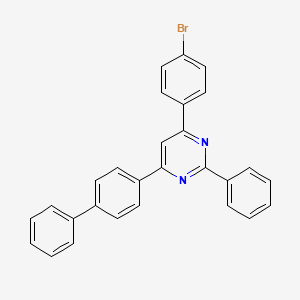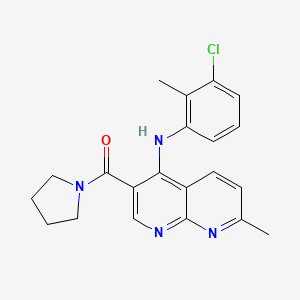![molecular formula C27H24N4O2S B2379672 N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173764-84-5](/img/structure/B2379672.png)
N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha-Adrenoceptor Antagonism and Antihypertensive Effects
- Studies have demonstrated that derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline, a related structure, exhibit potent and selective alpha 1-adrenoceptor antagonism and antihypertensive properties. These compounds are conformationally restricted analogues of SGB-1534 and ketanserin (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Antitumor Activity
- A study in 2016 reported that a series of compounds, including derivatives of quinazolinone, showed extensive-spectrum antitumor efficiency across various tumor cell lines (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).
- Another research synthesized quinazolinone analogs and investigated their anti-inflammatory activity (Rajput & Singhal, 2013).
Antimicrobial Activities
- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were found to have significant antimicrobial activities (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
- Another study on quinazolines and benzothiadiazine dioxides as potential alpha1-adrenoceptor antagonists also reported weak to no activity against the 5-HT1A receptor (Chern, Tao, Wang, Gutcait, Liu, Yen, Chien, & Rong, 1998).
Synthesis and Structural Studies
- The synthesis and biological properties of various quinazolinone derivatives were explored, focusing on their structural characterization and potential biological activities (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
In Vitro and In Vivo Evaluation
- Radioiodinated nitroimidazole analogues based on quinazolinone scaffolds were synthesized and evaluated for tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).
Antihistaminic Agents
- Novel quinazolinone derivatives were synthesized and evaluated for their in vivo H1-antihistaminic activity, indicating their potential as new class of antihistaminic agents (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-14-19(15-13-17)16-28-25(32)18(2)34-27-29-22-11-7-6-10-21(22)24-30-23(26(33)31(24)27)20-8-4-3-5-9-20/h3-15,18,23H,16H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRSERVLNHDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

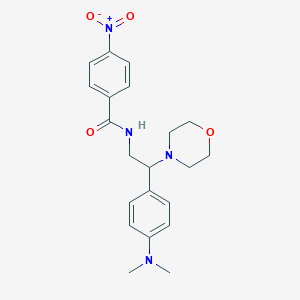

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)
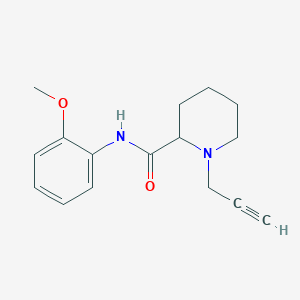

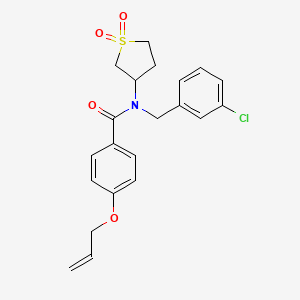
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
